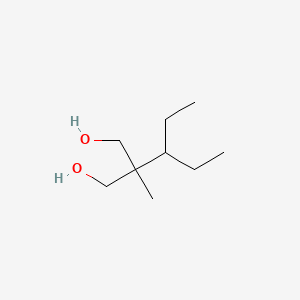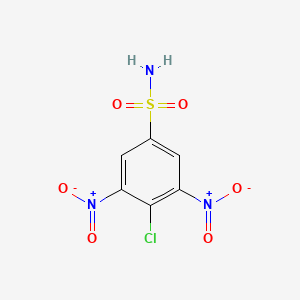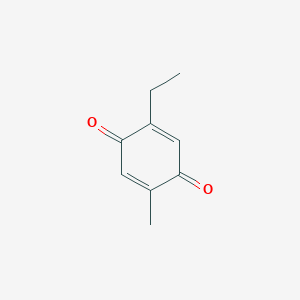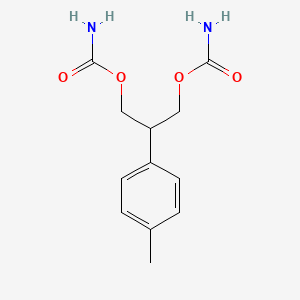
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane is a synthetic organic compound known for its unique chemical structure and properties. It is a colorless, dense liquid with a sweet odor and is primarily used in industrial applications. This compound is part of the larger family of chlorinated ethanes, which are known for their use as solvents, intermediates in chemical synthesis, and in various industrial processes.
Vorbereitungsmethoden
The synthesis of 1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane typically involves the chlorination of ethane derivatives. One common method is the chlorination of 1,1,2-trichloroethane, which involves the addition of chlorine to the compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity . Industrial production methods often involve large-scale chlorination processes, where the reaction conditions are optimized for maximum efficiency and minimal by-products.
Analyse Chemischer Reaktionen
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated by-products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, leading to the formation of less chlorinated ethanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of chlorinated drugs.
Wirkmechanismus
The mechanism of action of 1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane involves its interaction with various molecular targets. The compound is absorbed into the body through passive diffusion and is distributed throughout the body. It primarily affects the liver, where it undergoes metabolic transformation. The pathways involved include the cytochrome P450 enzyme system, which facilitates the oxidation and subsequent detoxification of the compound .
Vergleich Mit ähnlichen Verbindungen
1,1,1,2-Tetrachloro-2-(2,2,2-trichloroethoxy)ethane can be compared with other chlorinated ethanes such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and intermediate in chemical synthesis.
1,1,1,2-Tetrachloroethane: Used in the production of wood stains and varnishes.
1,1,2-Trichloroethane: Commonly used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
36458-84-1 |
|---|---|
Molekularformel |
C4H3Cl7O |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
1,1,1,2-tetrachloro-2-(2,2,2-trichloroethoxy)ethane |
InChI |
InChI=1S/C4H3Cl7O/c5-2(4(9,10)11)12-1-3(6,7)8/h2H,1H2 |
InChI-Schlüssel |
CSVWIQQJQWJBDO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
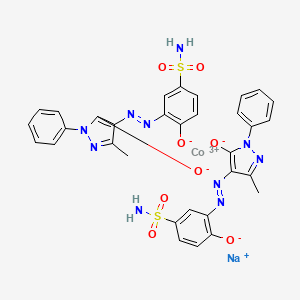
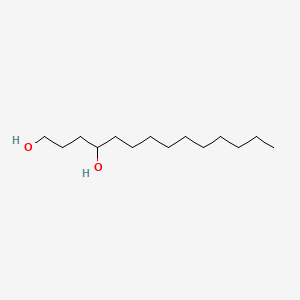
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
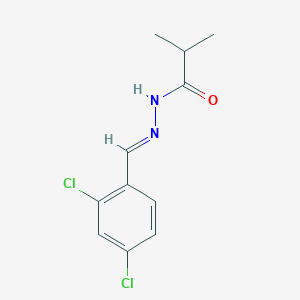
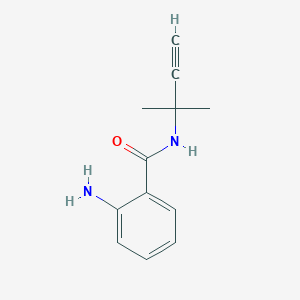
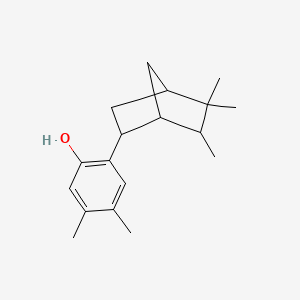
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
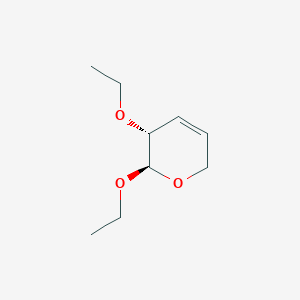
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
